Dicyclohexyl(2,6-diisopropylphenyl)phosphine
Overview
Description
Mechanism of Action
Target of Action
Dicyclohexyl(2,6-diisopropylphenyl)phosphine is primarily used as a ligand in palladium catalysis during cross-coupling reactions . Its primary target is the palladium catalyst, where it enhances the reactivity of the catalyst .
Mode of Action
The compound interacts with the palladium catalyst to form a complex. This complex then participates in the cross-coupling reactions, enhancing the reactivity and efficiency of the reaction .
Biochemical Pathways
The compound is involved in various biochemical pathways, particularly in the synthesis of ladder-type π-conjugated heteroacenes via palladium-catalyzed double N-arylation and intramolecular O-arylation . It also plays a role in the Pd-catalyzed Negishi cross-coupling reaction of (hetero)arylchlorides .
Result of Action
The result of the compound’s action is the facilitation of various chemical reactions, particularly cross-coupling reactions. By enhancing the reactivity of the palladium catalyst, it allows for more efficient and effective reactions .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it is recommended to be stored in a dry and well-ventilated place . Additionally, appropriate exhaust ventilation is advised at places where dust is formed .
Biochemical Analysis
Biochemical Properties
Dicyclohexyl(2,6-diisopropylphenyl)phosphine plays a crucial role in biochemical reactions, particularly as a ligand in transition metal-catalyzed processes. It interacts with enzymes, proteins, and other biomolecules, facilitating various biochemical transformations. For instance, it is known to form complexes with palladium, which are essential in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions . These interactions are typically characterized by the formation of stable metal-ligand bonds, which enhance the reactivity and selectivity of the catalytic processes.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of cells by modulating the activity of specific enzymes and proteins involved in these pathways. For example, its interaction with palladium complexes can lead to the activation or inhibition of certain signaling cascades, thereby influencing cellular responses . Additionally, it may impact gene expression by altering the transcriptional activity of specific genes, ultimately affecting cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, it forms stable complexes with transition metals, which can then interact with various substrates in biochemical reactions . These interactions often result in the activation or inhibition of enzymes, depending on the nature of the metal-ligand complex. Furthermore, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. It is generally stable under standard laboratory conditions, but prolonged exposure to air and moisture can lead to its degradation . This degradation can affect its efficacy in biochemical reactions and may result in long-term changes in cellular function. In vitro and in vivo studies have shown that the stability of this compound is crucial for maintaining its activity over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects by enhancing the activity of specific enzymes and proteins involved in biochemical reactions . At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition and disruption of cellular processes. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical activity without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical transformations. It can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways . For example, its interaction with transition metal complexes can influence the catalytic activity of enzymes involved in metabolic processes, thereby altering the overall metabolic profile of cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . The compound’s lipophilic nature allows it to readily cross cell membranes, facilitating its distribution within various tissues and organs.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. It may localize to the cytoplasm, nucleus, or other organelles, depending on the nature of its interactions with cellular components . This localization can affect its activity and function, as it may interact with different biomolecules in distinct subcellular environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dicyclohexyl(2,6-diisopropylphenyl)phosphine can be synthesized through the reaction of 2,6-diisopropylphenylmagnesium bromide with dicyclohexylphosphine chloride . The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Dicyclohexyl(2,6-diisopropylphenyl)phosphine undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions, particularly in the formation of metal-phosphine complexes.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal salts and oxidizing agents . The reactions are typically carried out under inert conditions to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include metal-phosphine complexes and phosphine oxides .
Scientific Research Applications
Dicyclohexyl(2,6-diisopropylphenyl)phosphine is widely used in scientific research due to its versatility as a ligand. Some of its applications include:
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
2-Dicyclohexylphosphino-2’,6’-diisopropoxybiphenyl: Known for its use in enantioselective catalytic reactions.
Dicyclohexylphenylphosphine: Another phosphine ligand used in similar catalytic processes.
Uniqueness
Dicyclohexyl(2,6-diisopropylphenyl)phosphine is unique due to its specific steric and electronic properties, which make it particularly effective in stabilizing transition metal complexes and facilitating various catalytic reactions .
Properties
IUPAC Name |
dicyclohexyl-[2,6-di(propan-2-yl)phenyl]phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H39P/c1-18(2)22-16-11-17-23(19(3)4)24(22)25(20-12-7-5-8-13-20)21-14-9-6-10-15-21/h11,16-21H,5-10,12-15H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJYWUVKNAFRBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)P(C2CCCCC2)C3CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H39P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80609353 | |
Record name | Dicyclohexyl[2,6-di(propan-2-yl)phenyl]phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80609353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1053657-07-0 | |
Record name | Dicyclohexyl[2,6-di(propan-2-yl)phenyl]phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80609353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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